molecular formula C7H8ClF4N3 B6220478 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride CAS No. 2758005-05-7

2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride

Cat. No.: B6220478
CAS No.: 2758005-05-7
M. Wt: 245.6
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Description

2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H8F4N3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both hydrazinyl and tetrafluoroethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The tetrafluoroethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-hydrazinylpyridine: Lacks the tetrafluoroethyl group, which may affect its chemical properties and biological activity.

    6-(1,2,2,2-tetrafluoroethyl)pyridine:

Uniqueness

2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride is unique due to the presence of both hydrazinyl and tetrafluoroethyl groups, which confer distinct chemical properties and potential for diverse applications in scientific research.

Properties

CAS No.

2758005-05-7

Molecular Formula

C7H8ClF4N3

Molecular Weight

245.6

Purity

95

Origin of Product

United States

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